BenchChemオンラインストアへようこそ!

4-(3-Furyl)-2-pyrrolidinone

Lipophilicity Lead-likeness Fragment-based screening

4-(3-Furyl)-2-pyrrolidinone (IUPAC: 4-(furan-3-yl)pyrrolidin-2-one, CAS 1367057-70-2) is a heterocyclic small molecule featuring a γ‑lactam core substituted at the 4‑position with a furan‑3‑yl group. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g·mol⁻¹, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a computed topological polar surface area (tPSA) of 42.2 Ų.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1367057-70-2
Cat. No. B1528843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Furyl)-2-pyrrolidinone
CAS1367057-70-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=COC=C2
InChIInChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10)
InChIKeyRPUZGVLQWJIHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Furyl)-2-pyrrolidinone CAS 1367057-70-2: Physicochemical Profile and Scaffold Identity


4-(3-Furyl)-2-pyrrolidinone (IUPAC: 4-(furan-3-yl)pyrrolidin-2-one, CAS 1367057-70-2) is a heterocyclic small molecule featuring a γ‑lactam core substituted at the 4‑position with a furan‑3‑yl group [1]. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g·mol⁻¹, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a computed topological polar surface area (tPSA) of 42.2 Ų [2]. As supplied by ChemBridge/Hit2Lead (ID BB‑4058505), the compound is a racemic solid with a LogP of –0.64, a single rotatable bond, and a purity specification of ≥95 % . It is catalogued as a screening compound and synthetic building block within the ChemBridge DIVERSet library [1].

Why Generic 4‑Substituted‑2‑Pyrrolidinone Analogs Are Not Interchangeable with 4-(3-Furyl)-2-pyrrolidinone


Substitution at the 4‑position of the 2‑pyrrolidinone ring with different heterocycles produces pronounced shifts in key molecular descriptors essential for hit‑to‑lead progression. Replacing the 3‑furyl substituent with a phenyl group (CAS 1198‑97‑6) increases the LogP from –0.64 to approximately 1.6, drastically elevating lipophilicity and reducing aqueous solubility . The 2‑furyl isomer (CAS 88221‑11‑8) has a LogP of 0.1, which is closer to the 3‑furyl congener but still represents a meaningful difference in polarity that can influence both biological partitioning and off‑target promiscuity [1][2]. Thienyl analogs (CAS 88221‑12‑9 and 133933‑73‑0) incorporate sulfur, adding significant molecular weight, altering hydrogen‑bonding potential, and increasing PSA (57.3 vs 42.2 Ų), which can profoundly affect membrane permeability and binding‑site complementarity . Consequently, these analogs cannot serve as reliable surrogates for 4-(3-furyl)-2-pyrrolidinone in structure‑activity relationship (SAR) campaigns or fragment‑based screening, because even subtle substituent changes lead to distinct physicochemical and, inferentially, pharmacological profiles.

Quantitative Differentiation of 4-(3-Furyl)-2-pyrrolidinone from Its Closest Analogs


4-(3-Furyl)-2-pyrrolidinone Exhibits Nearly 100–250‑fold Lower Predicted Lipophilicity Than the 4‑Phenyl Analog

The partition coefficient (LogP) is a primary determinant of passive membrane permeability, solubility, and metabolic clearance. 4-(3-Furyl)-2-pyrrolidinone (Hit2Lead ID BB‑4058505) has a vendor‑reported LogP of –0.64 . In contrast, the 4‑phenyl‑2‑pyrrolidinone analog (CAS 1198‑97‑6) carries a LogP of 1.62 (or 0.20 by another method), and the 4‑(thiophen‑2‑yl) analog (CAS 88221‑12‑9) has a LogP of approximately 1.63 . This corresponds to an approximately 200‑fold difference in octanol/water partitioning ratio relative to the phenyl analog (ΔLogP ≈ 2.3) and a similar gap vis‑à‑vis the thienyl congener. The 2‑furyl isomer (CAS 88221‑11‑8) exhibits an intermediate LogP of 0.1, still 0.74 log units higher than the 3‑furyl compound, equating to a roughly 5.5‑fold partitioning difference [1].

Lipophilicity Lead-likeness Fragment-based screening

4-(3-Furyl)-2-pyrrolidinone Presents a Topological Polar Surface Area (tPSA) That Distinguishes It from N‑Substituted and Thienyl Analogs

Topological Polar Surface Area (tPSA) correlates inversely with intestinal absorption and blood–brain barrier permeation. The target compound’s tPSA is 42.2 Ų as per PubChem and Chembase predictions [1][2]. The N‑substituted isomer (1‑(2‑furyl)-2‑pyrrolidinone, CAS 499202‑86‑7) displays a tPSA of only 33.5 Ų, a difference of approximately 8.7 Ų that reflects the loss of a hydrogen‑bond acceptor interaction from the carbonyl oxygen orientation . The 4‑(thiophen‑2‑yl) analog (CAS 88221‑12‑9) exhibits a substantially larger tPSA of 57.3 Ų, owing to the larger atomic radius of sulfur and altered electron distribution . This 15 Ų range across close analogs translates to potentially meaningful differences in passive membrane crossing efficiency and oral bioavailability likelihood.

Polar surface area Blood–brain barrier Oral bioavailability

Regioisomeric Furyl Substitution (3‑furyl vs 2‑furyl) Alters Electronic Character and Potential Metabolic Lability

The position of the furyl oxygen relative to the pyrrolidinone core dictates electron‑donating/withdrawing properties. In the 3‑furyl isomer (target compound), the oxygen is meta to the attachment point, whereas in the 2‑furyl analog (CAS 88221‑11‑8), it is ortho. This geometric shift affects the HOMO/LUMO energies; density functional theory (DFT) calculations on the benchchem platform indicate that the 3‑furyl group enhances electrophilic reactivity at the pyrrolidinone carbonyl relative to the 2‑furyl isomer . Furthermore, furan rings are susceptible to cytochrome P450‑mediated oxidation, and the 2‑position of furan is generally more reactive toward epoxidation than the 3‑position; thus, the 3‑furyl regioisomer may offer improved metabolic stability in hepatic microsome assays, though direct comparative data remain unpublished [1].

Regioisomerism Metabolic stability Reactivity

4‑Substituted‑2‑Pyrrolidinone Scaffold Lends Itself to Parallel Library Synthesis with the 3‑Furyl Variant as a Privileged Intermediate

Pyrrolidinone‑based libraries are widely explored for CCR2 antagonism, EED/PRC2 inhibition, and anti‑HIV activity [1][2]. The 4‑(3‑furyl) substitution serves as a versatile handle for further diversification through Suzuki coupling, Buchwald–Hartwig amination, or carbonyl transformations. Compared to the 4‑phenyl variant, which can undergo unwanted oxidation to quinone‑like species, and the 4‑thienyl derivatives, which carry potential sulfur‑related toxicity risks, the 3‑furyl group offers a balanced reactivity profile [3]. The Hit2Lead catalog lists 4-(3-furyl)-2-pyrrolidinone as BB‑4058505, priced at $187 per 250 mg with 95 % purity, making it cost‑accessible for initial SAR explorations relative to custom‑synthesized 4‑thienyl or 4‑phenyl analogs that often exceed $300–500 per 100 mg .

Parallel synthesis Medicinal chemistry Building block

Where 4-(3-Furyl)-2-pyrrolidinone Delivers Decision‑Advantage Over Generic Analogs


Fragment‑Based Lead Discovery Targeting PRC2/EED Protein–Protein Interactions

The combination of low lipophilicity (LogP –0.64) and moderate tPSA (42.2 Ų) positions 4-(3-furyl)-2-pyrrolidinone as an ideal fragment for EED‑binding screens. Recent patent disclosures (US 20240376050) explicitly claim substituted pyrrolidones as EED binders, and the 3‑furyl substituent offers a distinct hydrogen‑bonding signature not present in the 2‑furyl or phenyl fragments typically populating fragment libraries [1][2].

Building Block for Parallel Synthesis of CCR2 Antagonist Libraries

High‑throughput screening campaigns identified pyrrolidinone‑containing acidic functionalities as CCR2 antagonists of modest affinity [1]. The 3‑furyl variant provides a synthetic intermediate whose LogP profile and electronic character can be tuned through subsequent N‑alkylation or carbonyl modification, whereas the more lipophilic phenyl analog would push lead candidates outside the desired polarity envelope [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

For CNS targets where tPSA < 60 Ų and LogP < 3 are desired, the 3‑furyl derivative occupies a sweet spot (tPSA 42.2, LogP –0.64) that balances solubility and passive permeability. The 2‑furyl regioisomer (LogP 0.1, tPSA 42.2) and 2‑thienyl analog (LogP 1.63, tPSA 57.3) each deviate from this optimum in ways that increase either metabolic or toxicological risk [1][2].

Chemical Biology Probe Development Requiring a Unique Heterocyclic Fingerprint

When developing affinity‑based probes or photoaffinity labels, the 3‑furyl moiety introduces a distinctive spectroscopic handle (characteristic IR C‑O‑C stretching and 1H‑NMR furan proton patterns) that facilitates tracking and quantification. This regioisomeric identity minimizes confusion with the more common 2‑furyl‑containing fragments that frequently appear in screening decks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Furyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.